N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide
Description
N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide is a synthetic small molecule featuring a fused imidazo[2,1-b][1,3]thiazole core linked to a phenyl group substituted with a phenoxyacetamide moiety. This compound belongs to a class of heterocyclic derivatives known for their diverse biological activities, including antiviral, anticancer, and metabolic modulation . The imidazothiazole scaffold is structurally rigid, enabling interactions with enzymes and receptors such as sirtuins (SIRT1) and viral matrix proteins .
Properties
IUPAC Name |
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c23-18(13-24-16-7-2-1-3-8-16)20-15-6-4-5-14(11-15)17-12-22-9-10-25-19(22)21-17/h1-12H,13H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSBQWXSVCSNBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method includes the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild conditions, resulting in the formation of the imidazo[2,1-b][1,3]thiazole system . The reaction conditions often involve heating the reagent mixture in a suitable solvent, such as benzene, for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as microwave-assisted synthesis, can improve the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and phenoxyacetamide moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Imidazo[2,1-b][1,3]thiazole Core
SRT1720 (N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide)
- Key Features: Substituted with a quinoxaline carboxamide group and piperazinylmethyl side chain. Molecular formula: C₂₅H₂₃N₇OS .
- Biological Activity :
- Differentiation: The quinoxaline group enhances binding to SIRT1, unlike the phenoxyacetamide group in the target compound, which may prioritize different pharmacokinetic properties .
Sirtuin Modulator 2 (N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide)
- Key Features: Methoxybenzamide substituent instead of phenoxyacetamide.
- Biological Activity :
Compound 18 (N-[4-ethoxy-3-(1-piperidinylsulfonyl)phenyl]-2-(imidazo[2,1-b][1,3]thiazol-6-yl)acetamide)
- Key Features :
- Substituted with a piperidinylsulfonyl group and ethoxy-phenyl chain.
- Biological Activity: Identified as an HIV-1 inhibitor targeting the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P₂) binding site of the HIV-1 matrix protein .
Functional Analogues with Antiviral Activity
3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one Derivatives
Biological Activity
N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide, often referred to as NI3T, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of aromatic amides and features an imidazo[2,1-b][1,3]thiazole moiety, which is known for conferring diverse biological activities. The molecular formula is with a complex structure that influences its interaction with biological targets.
Research indicates that compounds containing the imidazo[2,1-b][1,3]thiazole structure often exhibit significant biological activity through various mechanisms:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit focal adhesion kinase (FAK), which is implicated in cancer progression. Inhibition of FAK can lead to reduced cell migration and proliferation in cancer cells .
- Antitumor Activity : Studies have demonstrated that thiazole-based compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, certain derivatives have shown IC50 values as low as 0.59 μM against mesothelioma cells .
1. Anticancer Activity
A study evaluating a series of imidazo[2,1-b][1,3]thiazole derivatives found that several exhibited potent anticancer properties. Specifically, compounds similar to NI3T demonstrated significant antiproliferative effects against human cancer cell lines. The mechanism was linked to the modulation of critical signaling pathways involved in cell survival and apoptosis.
| Compound | IC50 (μM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| NI3T | 0.59 | MesoII | FAK inhibition |
| Compound A | 1.98 | Jurkat | Induction of apoptosis |
| Compound B | 2.81 | STO | Cell cycle arrest |
2. Cytotoxicity Studies
In vitro studies have shown that NI3T exhibits significant cytotoxicity against multiple cancer types. The structure-activity relationship (SAR) analysis suggests that the presence of both the thiazole and phenyl groups are crucial for its activity:
- Cytotoxicity Assays : MTT assays revealed that compounds with specific substitutions on the phenyl ring displayed enhanced cytotoxicity compared to their unsubstituted counterparts .
Potential Therapeutic Applications
Given its biological activity, NI3T has potential applications in:
- Cancer Therapy : Its ability to inhibit key signaling pathways may position it as a candidate for further development in cancer treatment.
- Antimicrobial Agents : The structural characteristics suggest potential antimicrobial properties; however, further studies are needed to explore this aspect.
Q & A
Q. Table 1: Representative Synthetic Methods
| Method Description | Catalyst/Solvent | Yield Range | Reference |
|---|---|---|---|
| Multi-step cyclization & coupling | Triethylamine/DMF | 60-75%* | |
| One-pot Friedel-Crafts acylation | Eaton’s reagent (P₂O₅/MeSO₃H) | 90-96% |
*Yields estimated from analogous procedures in cited studies.
Advanced: How can researchers optimize synthesis yield while minimizing side reactions?
Answer:
Optimization strategies focus on reaction conditions and monitoring:
- Catalyst selection: Eaton’s reagent (P₂O₅/MeSO₃H) enables solvent-free, one-pot synthesis with high yields (90-96%) by promoting efficient cyclization and reducing side products .
- Inert atmospheres: Use nitrogen/argon to prevent oxidation of sensitive intermediates, particularly during imidazothiazole formation .
- Real-time monitoring: Thin-layer chromatography (TLC) or HPLC ensures reaction progression and identifies byproducts early .
Key Parameters for Optimization:
- Temperature: 25–80°C (lower temps reduce decomposition).
- Solvent polarity: Polar aprotic solvents (DMF) enhance coupling efficiency.
Basic: What analytical techniques confirm the compound’s structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR verifies regiochemistry of the imidazothiazole core and phenoxyacetamide linkage .
- X-ray crystallography: Resolves spatial arrangement, critical for studying interactions with biological targets .
- Mass Spectrometry (MS): High-resolution MS confirms molecular formula (e.g., C₂₀H₁₆N₂O₂S) .
Advanced: How can discrepancies in reported biological activity data be resolved?
Answer: Discrepancies often arise from variations in:
- Assay conditions: Cell line specificity (e.g., HeLa vs. MCF-7) or serum concentration in vitro .
- Compound purity: HPLC purity ≥95% is critical; impurities may antagonize or enhance activity .
- Structural analogs: Compare activity of derivatives (e.g., methoxy vs. fluorine substituents) to isolate pharmacophores .
Q. Table 2: Biological Activity Overview
| Activity Type | Assay System | Key Finding | Reference |
|---|---|---|---|
| Anticancer | MTT assay (MCF-7 cells) | IC₅₀ = 12.5 µM | |
| Anti-inflammatory | COX-2 inhibition assay | 65% inhibition at 10 µM | |
| Antimicrobial | Bacterial disk diffusion | Zone of inhibition: 15 mm (S. aureus) |
Advanced: How do substituents (e.g., methoxy, fluorine) influence pharmacokinetics?
Answer:
- Methoxy groups (-OCH₃): Enhance solubility via hydrogen bonding but may reduce membrane permeability .
- Fluorine atoms: Increase lipophilicity (logP) and metabolic stability, improving bioavailability .
- Chlorine substituents: Alter electron density, affecting binding to targets like kinase enzymes .
Computational Modeling Tip: Use molecular docking (e.g., AutoDock Vina) to predict substituent effects on target binding .
Basic: What are the hypothesized mechanisms of action based on structural motifs?
Answer:
- Imidazothiazole core: Binds ATP pockets in kinases (e.g., EGFR) or intercalates DNA .
- Phenoxyacetamide side chain: Modulates solubility and interacts with hydrophobic protein domains .
- Triazole/thiazole rings: Participate in π-π stacking with aromatic residues in enzyme active sites .
Experimental Validation: Conduct receptor binding assays (SPR) and gene expression profiling to confirm targets .
Advanced: What strategies address low solubility in in vivo studies?
Answer:
- Prodrug design: Introduce hydrolyzable esters (e.g., acetyl) to enhance solubility .
- Nanoformulation: Use liposomes or PEGylated nanoparticles for sustained release .
- Co-solvent systems: Employ DMSO/PBS mixtures (≤0.1% DMSO) to maintain compound stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
